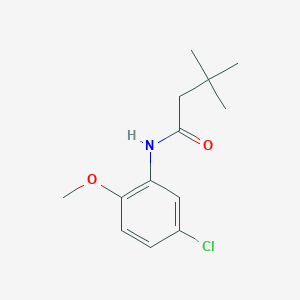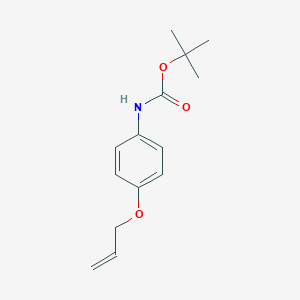
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that has been used to treat various mental disorders such as depression, obsessive-compulsive disorder, and panic disorder. Clomipramine is a potent inhibitor of the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the brain, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety. This compound has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its therapeutic potential in treating various mental disorders. This compound's mechanism of action is well understood, which makes it a useful tool for studying the role of serotonin and norepinephrine in regulating mood and anxiety. However, one limitation is that this compound has several side effects, such as dry mouth, blurred vision, and constipation, which can affect the results of experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide. One direction is to investigate the potential of this compound for treating other mental disorders, such as post-traumatic stress disorder and social anxiety disorder. Another direction is to study the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction. Additionally, research could focus on developing new drugs that target the same neurotransmitter systems as this compound but with fewer side effects.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process that involves the condensation of 5-chloro-2-methoxybenzaldehyde with 3,3-dimethylbutyraldehyde, followed by reduction and cyclization reactions. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has been extensively studied for its therapeutic potential in treating various mental disorders. It has been shown to be effective in reducing symptoms of depression and anxiety, as well as obsessive-compulsive disorder. This compound's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)8-12(16)15-10-7-9(14)5-6-11(10)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
OJJJXCDAZSBXAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)

